3-fluoro-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-15-11-21-9-8-13(15)19(25)23-16-6-2-1-5-14(16)17-12-24-10-4-3-7-18(24)22-17/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPRWBHBYCCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=C(C=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-4-carboxamide is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.30 g/mol. The presence of a fluorine atom and an imidazopyridine moiety suggests potential interactions with biological targets.
The mechanism by which this compound exerts its biological effects may involve the modulation of various cellular pathways. It is hypothesized that the compound interacts with specific enzymes or receptors involved in critical signaling pathways. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases and other proteins implicated in cancer progression and inflammation.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 12.5 | Inhibition of cell proliferation |
| This compound | NCI-H460 | 15.0 | Induction of apoptosis |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to anticancer effects, compounds within this class have also been evaluated for anti-inflammatory activity. The imidazo[1,2-a]pyridine structure has been linked to the inhibition of pro-inflammatory cytokines and pathways.
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in various therapeutic contexts:
- Study on MCF7 Cells : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound inhibited MCF7 cell proliferation with an IC50 value of 12.5 µM. The study indicated that these compounds could induce apoptosis through caspase activation pathways .
- Inflammatory Models : Another study investigated the anti-inflammatory potential of related compounds in animal models of inflammation. Results showed significant reductions in edema and pro-inflammatory cytokine levels .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and pharmacological implications:
Functional Group Impact on Bioactivity
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance binding precision and metabolic stability compared to chlorine, which increases molecular weight and lipophilicity .
- Carboxamide vs. Hydroxymethyl : The carboxamide group in the target compound supports hydrogen bonding with target proteins, whereas hydroxymethyl groups (e.g., cpd 4) may introduce steric hindrance or susceptibility to glucuronidation .
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction
This method employs 2-aminopyridine, aldehydes, and isonitriles under acidic conditions. For example:
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Reagents : 2-Aminopyridine, aldehyde (e.g., benzaldehyde), tert-butyl isocyanide.
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Catalyst : HCl or acetic acid.
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Conditions : Solvent-free or in ethanol at 80°C for 6–12 hours.
While this approach efficiently generates 2,3-disubstituted derivatives, adapting it to the target compound requires subsequent functionalization at the 3-position.
Iodine-Catalyzed Cyclization
Iodine promotes condensation between 2-aminopyridine and ketones (e.g., acetophenone) in micellar media or water:
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Reagents : 2-Aminopyridine, 3-fluoroacetophenone.
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Catalyst : I₂ (10 mol%).
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Conditions : SDS micelles at 60°C or water with NH₄Cl at room temperature.
This method is scalable and eco-friendly, making it suitable for introducing the 3-fluoroaryl group.
Fluorination Strategies
Direct Fluorination via Electrophilic Aromatic Substitution
Electrophilic fluorination agents like N-fluoropyridinium salts introduce fluorine at the pyridine’s 3-position:
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Reagents : Pyridine-4-carboxamide precursor, N-fluoropyridinium tetrafluoroborate.
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Conditions : tert-BuOH/water solvent, 25°C, 12 hours.
This step is critical for installing the 3-fluoro group while maintaining the carboxamide functionality.
Late-Stage Fluorination via Suzuki Coupling
Fluorinated boronic esters enable selective fluorination during cross-coupling:
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Reagents : 3-Bromoimidazo[1,2-a]pyridine, 3-fluorophenylboronic acid.
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Conditions : Na₂CO₃, DME/H₂O (3:1), 90°C, 24 hours.
Carboxamide Formation
Amidation of Pyridine-4-Carboxylic Acid
The carboxamide group is introduced via coupling of pyridine-4-carboxylic acid with 2-(imidazo[1,2-a]pyridin-2-yl)aniline:
One-Pot Tandem Reaction
A streamlined approach combines imidazo[1,2-a]pyridine synthesis and amidation:
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Cyclization : 2-Aminopyridine + 3-fluorophenyl ketone → 3-fluoroimidazo[1,2-a]pyridine.
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Amidation : In situ reaction with pyridine-4-carbonyl chloride.
Optimization and Scalability
Continuous Flow Synthesis
Baker et al. demonstrated a scalable continuous flow process for imidazo[1,2-a]pyridines using HCl catalysis:
Mechanochemical Methods
Grindstone chemistry reduces reaction times and solvent use:
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 336.4 g/mol | HRMS |
| 1H NMR (CDCl₃) | δ 8.57 (d, 1H), 7.62 (td, 1H), etc. | 600 MHz |
| 13C NMR | 160.8, 147.8, 143.2 ppm | 150 MHz |
| HPLC Purity | >98% | C18 column |
Challenges and Innovations
Q & A
Q. Example Protocol from Literature :
- A chloroform solution of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine was treated with POCl3/DMF at 0–10°C, followed by reflux to yield the aldehyde intermediate. Subsequent coupling with pyridine-4-carboxylic acid derivatives completed the synthesis .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
Validation combines:
- NMR spectroscopy : Confirm regiochemistry (e.g., H NMR for aromatic protons, F NMR for fluorine substituents) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS with [M+H] peaks) .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, especially for imidazo[1,2-a]pyridine derivatives .
Q. Experimental Design :
- Synthesize analogs with varied substituents (e.g., methyl, chloro, methoxy).
- Test in enzymatic assays (e.g., IC50 measurements) and correlate with computational docking (e.g., AutoDock Vina) .
Advanced: How to resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies often arise from:
Reagent purity : Impure POCl3 or DMF lowers aldehyde intermediate yields .
Coupling conditions : Optimal stoichiometry (1:1.2 for amine:carboxylic acid) and dry solvents (anhydrous DCM/THF) improve carboxamide formation .
Workup protocols : Inadequate purification (e.g., silica gel chromatography vs. preparative HPLC) affects final purity .
Q. Case Study :
- A 2023 study achieved 68% yield using freshly distilled POCl3, while a 2024 report noted 45% yield with commercial-grade reagents .
Advanced: What computational methods predict the reactivity of intermediates in its synthesis?
Methodological Answer:
- Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for cyclization steps .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., chloroform vs. DMF for imine formation) .
- Machine learning : Train models on existing reaction data to predict optimal conditions (temperature, catalyst) .
Q. Example Workflow :
Use Gaussian 16 to calculate activation energy for key steps.
Validate with experimental kinetics (e.g., in situ IR monitoring) .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Primary targets include:
Q. Screening Protocol :
In vitro assays : Measure IC50 against purified enzymes.
Cellular models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) .
Advanced: How to optimize pharmacokinetic properties without losing potency?
Methodological Answer:
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
